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molecular formula C10H15N3 B1317813 1-(2-Methylpyridin-4-yl)piperazine CAS No. 98010-38-9

1-(2-Methylpyridin-4-yl)piperazine

Cat. No. B1317813
M. Wt: 177.25 g/mol
InChI Key: FIPQSNSVDULSJM-UHFFFAOYSA-N
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Patent
US04788196

Procedure details

A mixture of 4-chloro-2-methylpyridine nitrate (5.00 g), piperazine (9.00 g), anhydrous sodium bicarbonate (6.60 g) and amyl alcohol (60 ml) was heated under reflux for 18 hours. The mixture was cooled and water was added to dissolve inorganic material. The organic layer was washed four times with brine and all the aqueous extracts were combined and extracted with ethyl acetate. The organic layers were combined, dried over sodium sulphate and evaporated. The residue was crystallised from ethyl acetate/hexane to give 1-(2-methylpyrid-4-yl)piperazine (2.80 g), m.p. 93°-94° C.
Name
4-chloro-2-methylpyridine nitrate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.Cl[C:6]1[CH:11]=[CH:10][N:9]=[C:8]([CH3:12])[CH:7]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(=O)(O)[O-].[Na+].C(O)CCCC>O>[CH3:12][C:8]1[CH:7]=[C:6]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH:11]=[CH:10][N:9]=1 |f:0.1,3.4|

Inputs

Step One
Name
4-chloro-2-methylpyridine nitrate
Quantity
5 g
Type
reactant
Smiles
[N+](=O)(O)[O-].ClC1=CC(=NC=C1)C
Name
Quantity
9 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
6.6 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
C(CCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve inorganic material
WASH
Type
WASH
Details
The organic layer was washed four times with brine and all the aqueous extracts
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallised from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC(=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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